5-Chloro-2-methylphenylboronic acid
Overview
Description
5-Chloro-2-methylphenylboronic acid is an organic compound with the chemical formula C7H8BClO2. It is a white solid with a strong corrosive and pungent odor . This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
5-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of this compound is the metal catalyst, typically palladium, used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the this compound interacts with its target through a process called transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium catalyst . The success of the SM coupling reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of a new carbon–carbon bond, which is facilitated by the transmetalation of the organoboron group to the palladium catalyst . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-methylphenylboronic acid can be achieved through the reaction of benzoic acid and boron dichloride in the presence of sodium carbonate. The specific preparation method involves the following steps :
- Dissolve benzoic acid and sodium carbonate in water.
- Add thionyl chloride as a solvent, stir well, and reduce the temperature to below 0°C.
- Slowly add boron dichloride and react for 2 hours.
- Acidify the reaction solution to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
5-Chloro-2-methylphenylboronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
5-Chloro-2-methylphenylboronic acid can be compared with other similar boronic acid derivatives, such as:
- 2-Methoxy-5-chlorophenylboronic acid
- 3-Chloro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity. The presence of the chlorine and methyl groups in this compound makes it unique in terms of its reactivity and suitability for specific synthetic applications.
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHTSAWMJFMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378386 | |
Record name | 5-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148839-33-2 | |
Record name | 5-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Chloro-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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